

Application Notes and Protocols for Gene Expression Analysis Following BMS-711939 Treatment

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Compound of Interest		
Compound Name:	BMS711939	
Cat. No.:	B15542146	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[5][6][7] Upon activation by a ligand such as BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[6][8] Activation of PPARα is known to influence the expression of a wide array of genes involved in fatty acid transport, binding, and oxidation, as well as those involved in inflammation and lipoprotein metabolism.[5][9]

These application notes provide a comprehensive overview of the anticipated gene expression changes following treatment with BMS-711939, based on studies of similar PPARα agonists. Detailed protocols for common gene expression analysis techniques are also provided to guide researchers in their experimental design and execution.



Data Presentation: Expected Gene Expression Changes

The following tables summarize the expected changes in gene expression in human liver tissue following activation of PPAR α by an agonist, based on microarray analysis data from a study on the PPAR α agonist Wy14643.[10] This data serves as a representative model for the anticipated effects of BMS-711939.

Table 1: Top Upregulated Genes Following PPARα Activation



Gene Symbol	Gene Name	Fold Change (log2)	q-value
PDK4	Pyruvate Dehydrogenase Kinase 4	4.5	< 0.05
ANGPTL4	Angiopoietin-Like 4	4.2	< 0.05
CPT1A	Carnitine Palmitoyltransferase 1A	3.8	< 0.05
PLIN2	Perilipin 2	3.5	< 0.05
VLDLR	Very Low Density Lipoprotein Receptor	3.2	< 0.05
ACSL5	Acyl-CoA Synthetase Long Chain Family Member 5	3.1	< 0.05
AGPAT9	1-Acylglycerol-3- Phosphate O- Acyltransferase 9	2.9	< 0.05
FADS1	Fatty Acid Desaturase	2.8	< 0.05
SLC27A4	Solute Carrier Family 27 Member 4	2.7	< 0.05
POR	Cytochrome P450 Oxidoreductase	2.6	< 0.05
ABCC2	ATP Binding Cassette Subfamily C Member 2	2.5	< 0.05
CYP3A5	Cytochrome P450 Family 3 Subfamily A Member 5	2.4	< 0.05



TSKU	Tsukushi Small Leucine Rich Proteoglycan	2.3	< 0.05
RHOF	Ras Homolog Family Member F	2.2	< 0.05
CA12	Carbonic Anhydrase 12	2.1	< 0.05
VSIG10L	V-Set and Immunoglobulin Domain Containing 10 Like	2.0	< 0.05

Table 2: Top Downregulated Genes Following PPARα Activation



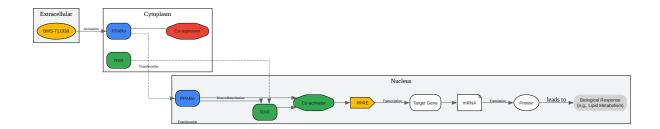
Gene Symbol	Gene Name	Fold Change (log2)	q-value
CXCL11	C-X-C Motif Chemokine Ligand 11	-3.5	< 0.05
CXCL10	C-X-C Motif Chemokine Ligand 10	-3.3	< 0.05
CXCL9	C-X-C Motif Chemokine Ligand 9	-3.1	< 0.05
CCL8	C-C Motif Chemokine Ligand 8	-2.9	< 0.05
CX3CL1	C-X3-C Motif Chemokine Ligand 1	-2.8	< 0.05
CXCL6	C-X-C Motif Chemokine Ligand 6	-2.7	< 0.05
IFITM1	Interferon Induced Transmembrane Protein 1	-2.6	< 0.05
IFIT1	Interferon Induced Protein With Tetratricopeptide Repeats 1	-2.5	< 0.05
IFIT2	Interferon Induced Protein With Tetratricopeptide Repeats 2	-2.4	< 0.05
IFIT3	Interferon Induced Protein With Tetratricopeptide Repeats 3	-2.3	< 0.05
TLR3	Toll Like Receptor 3	-2.2	< 0.05
NOS2	Nitric Oxide Synthase	-2.1	< 0.05



LCN2	Lipocalin 2	-2.0	< 0.05

Signaling Pathway

The diagram below illustrates the mechanism of action of BMS-711939 through the PPAR α signaling pathway.



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BMS-711939 activates the PPAR α signaling pathway.

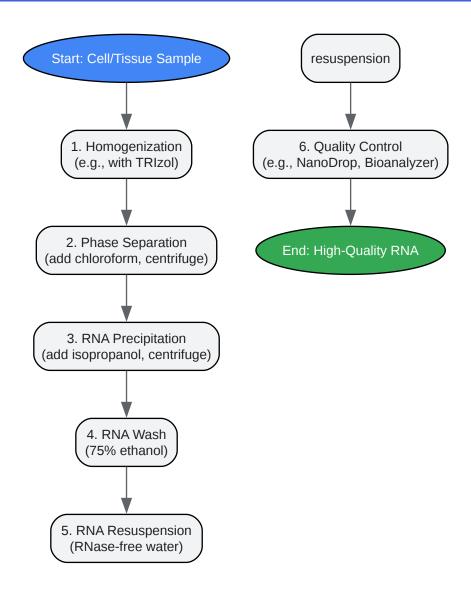
Experimental Protocols

Detailed methodologies for key experiments in gene expression analysis are provided below.

RNA Isolation

A typical workflow for RNA isolation from cell culture or tissue samples.





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A standard workflow for total RNA isolation.

Protocol:

- Homogenization: Homogenize cell or tissue samples in a suitable lysis reagent (e.g., TRIzol).
- Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipid) phases.
- RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol. Centrifuge to pellet the RNA.

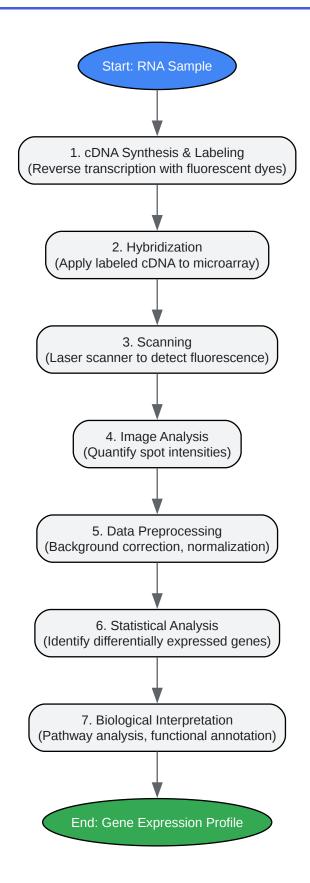


- RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
- RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
- Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop for A260/280 and A260/230 ratios) and a microfluidicsbased platform (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

Microarray Gene Expression Analysis

A comprehensive workflow for analyzing gene expression using microarrays.





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The workflow for microarray gene expression analysis.



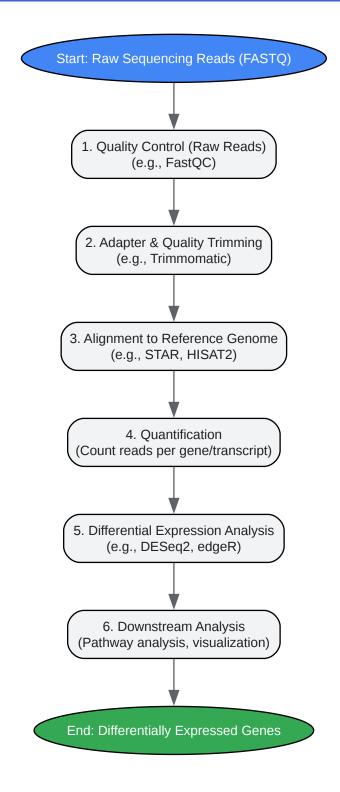
Protocol:

- cDNA Synthesis and Labeling: Convert the isolated RNA into complementary DNA (cDNA) through reverse transcription. During this process, fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays) are incorporated.
- Hybridization: Apply the labeled cDNA to the microarray chip. The labeled cDNA will
 hybridize to the complementary probes on the array.
- Scanning: Use a laser scanner to excite the fluorescent dyes and measure the intensity of the emitted light for each spot on the array.
- Image Analysis: Convert the scanned image into numerical data by quantifying the fluorescence intensity of each spot.
- Data Preprocessing: Perform background correction to remove noise and normalize the data to account for technical variations between arrays.[10]
- Statistical Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes that are differentially expressed between experimental groups.[10]
- Biological Interpretation: Perform pathway analysis and functional annotation to understand the biological significance of the gene expression changes.

RNA Sequencing (RNA-Seq) Analysis

A typical bioinformatics workflow for analyzing RNA-Seq data.





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The bioinformatics workflow for RNA-Seq data analysis.

Protocol:

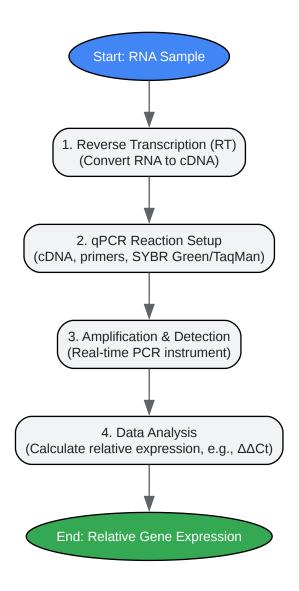


- Quality Control of Raw Reads: Assess the quality of the raw sequencing reads (FASTQ files)
 using tools like FastQC to check for base quality, GC content, and adapter contamination.
 [11]
- Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
- Alignment to Reference Genome: Align the cleaned reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[12]
- Quantification: Count the number of reads that map to each gene or transcript to generate a count matrix.
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between conditions, accounting for variability and library size.
 [7]
- Downstream Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) and visualize the results (e.g., heatmaps, volcano plots) to interpret the biological implications of the gene expression changes.

Quantitative Real-Time PCR (qPCR)

A standard protocol for validating gene expression changes identified by microarray or RNA-Seq.





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The workflow for quantitative real-time PCR (qPCR).

Protocol:

- Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s, random hexamers, or genespecific primers).[13]
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene, and a fluorescent detection chemistry (e.g., SYBR Green or a TaqMan probe).[13]



- Amplification and Detection: Perform the PCR amplification in a real-time PCR instrument,
 which monitors the fluorescence signal at each cycle.[13]
- Data Analysis: Determine the cycle threshold (Ct) for each gene and calculate the relative gene expression using a method such as the comparative Ct (ΔΔCt) method, normalizing to a stable reference gene.[13]

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